4-butoxy-N-(4-(dimethylamino)phenethyl)benzamide

Description

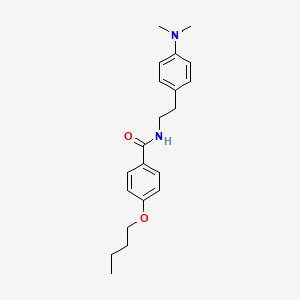

4-Butoxy-N-(4-(dimethylamino)phenethyl)benzamide is a benzamide derivative characterized by a 4-butoxy-substituted benzoyl group linked to a phenethylamine moiety with a para-dimethylamino substituent. Its molecular formula is C₂₁H₂₉N₃O₂, with a molar mass of 355.48 g/mol. The compound’s structure combines lipophilic (butoxy) and hydrophilic (dimethylamino) groups, making it a candidate for modulating interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

4-butoxy-N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-4-5-16-25-20-12-8-18(9-13-20)21(24)22-15-14-17-6-10-19(11-7-17)23(2)3/h6-13H,4-5,14-16H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTSVUKSPDOLNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-butoxy-N-(4-(dimethylamino)phenethyl)benzamide involves several steps. The synthetic routes typically include the reaction of 4-butoxybenzoic acid with 4-(dimethylamino)phenethylamine under specific reaction conditions. The reaction conditions often involve the use of coupling agents and solvents to facilitate the formation of the amide bond. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-butoxy-N-(4-(dimethylamino)phenethyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

- Pharmacological Potential :

- Therapeutic Uses :

- Metabolic Disorders :

Organic Synthesis

- Catalysis :

- 4-butoxy-N-(4-(dimethylamino)phenethyl)benzamide can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of organic transformations . Its unique electronic properties allow it to stabilize transition states in various reactions.

Material Science

- The compound is being explored for its potential applications in developing new materials with specific electronic or optical properties. This includes the synthesis of polymers or nanomaterials that leverage its chemical structure for enhanced performance in electronic devices.

Molecular Targets

-

Receptor Binding :

- The compound may interact with specific receptors within biological systems, modulating their activity. This interaction can lead to therapeutic effects by influencing various signaling pathways .

- Enzyme Inhibition :

Case Studies

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-(dimethylamino)phenethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

- Polarity : Opiranserin incorporates additional methoxy groups and a tetrahydropyran ring, increasing solubility but reducing membrane permeability.

- Electron-Withdrawing Effects: The nitro group in N-(4-diethylamino-1-methyl-butyl)-N-(4-methoxy-benzyl)-4-nitro-benzamide may enhance receptor binding affinity through resonance effects.

Key Insights :

- The target compound’s dimethylamino group may confer HDAC inhibitory activity akin to HPAPB , though its butoxy chain could alter pharmacokinetics (e.g., longer half-life).

- Opiranserin , with a tetrahydropyran ring, may exhibit enhanced CNS bioavailability compared to the target compound’s simpler phenethyl group.

Pharmacokinetic and Toxicity Profiles

- HPAPB : Exhibits lower toxicity (LD₅₀ = 1.29 g/kg in mice) compared to SAHA (LD₅₀ = 0.77 g/kg), suggesting benzamide derivatives with bulky substituents may improve safety.

- Target Compound : Predicted to follow a two-compartment pharmacokinetic model (analogous to HPAPB ), with moderate clearance (CL ≈ 0.6 L/h/kg) and volume of distribution (Vd ≈ 1.5 L/kg).

Biological Activity

4-butoxy-N-(4-(dimethylamino)phenethyl)benzamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzamide core with a butoxy group and a dimethylamino group, which contributes to its unique properties. The structural formula can be represented as follows:

Key Functional Groups

- Butoxy Group : Enhances lipophilicity, potentially improving membrane permeability.

- Dimethylamino Group : May contribute to receptor binding affinity.

This compound interacts with various biological targets, influencing cellular processes through:

- Receptor Binding : It may modulate the activity of specific receptors involved in signal transduction pathways.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, affecting metabolic pathways critical for cell survival and proliferation.

Pharmacological Studies

Research has indicated that this compound exhibits several pharmacological activities:

- Anticancer Activity : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation by targeting specific kinases .

- Neuroprotective Effects : Some derivatives of benzamide compounds have demonstrated the ability to promote neurite outgrowth, indicating potential applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparative analysis with similar benzamide derivatives highlights differences in biological activity based on structural modifications. For instance:

| Compound | Structural Modification | Biological Activity |

|---|---|---|

| This compound | Butoxy and dimethylamino groups | Potential anticancer and neuroprotective effects |

| N-(4-(dimethylamino)phenethyl)-4-chlorobenzamide | Chlorine substitution | Altered receptor binding affinity |

| N-(4-(dimethylamino)phenethyl)-4-hydroxybenzamide | Hydroxy substitution | Enhanced solubility and binding affinity |

Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of various benzamide derivatives, this compound showed significant inhibition of tumor cell lines. The mechanism was linked to its ability to disrupt mitotic progression by inhibiting polo-like kinase 1 (Plk1), a target implicated in cancer cell proliferation .

Study 2: Neuroprotective Properties

Another research effort focused on the neuroprotective effects of benzamide derivatives. The study found that certain compounds promoted neurite outgrowth in neuronal cell cultures, suggesting potential therapeutic applications for neurodegenerative disorders .

Q & A

Q. How can the synthesis of 4-butoxy-N-(4-(dimethylamino)phenethyl)benzamide be optimized for improved yield and purity?

- Methodological Answer : Optimization involves selecting coupling agents (e.g., DCC or EDC) and catalysts (e.g., DMAP) to activate the carboxylic acid intermediate. Reaction conditions such as solvent polarity (e.g., dichloromethane or acetonitrile), temperature (20–25°C), and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) enhances purity . Hazard analysis for reagents like sodium carbonate and trichloroisocyanuric acid must precede scale-up .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

- Methodological Answer : Use 1H/13C NMR to confirm substitution patterns (e.g., butoxy and dimethylamino groups) and FT-IR for amide bond verification (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtained .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

- Methodological Answer :

- Step 1 : Synthesize analogs with variations in the butoxy chain length (e.g., ethoxy vs. pentyloxy) and dimethylamino group substitution (e.g., diethylamino or morpholino).

- Step 2 : Screen analogs against kinase panels (e.g., EGFR or VEGFR) using fluorescence polarization assays.

- Step 3 : Perform molecular docking (AutoDock Vina) to map interactions with ATP-binding pockets. Correlate IC50 values with computational binding energies to identify critical substituents .

Q. How should researchers address contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity)?

- Methodological Answer :

- Controlled Replication : Repeat assays under standardized conditions (e.g., cell line: HEK293 vs. HeLa; serum concentration: 10% FBS).

- Parameter Variation : Test dose-response curves (1 nM–100 µM) and exposure times (24–72 hrs).

- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify off-target pathways and compare with structurally similar benzamides. Discrepancies may arise from cell permeability differences or metabolite interference .

Q. What strategies mitigate mutagenicity risks during handling?

- Methodological Answer : Conduct Ames II testing to assess mutagenic potential. Use fume hoods and PPE (nitrile gloves, lab coats) for handling. Store the compound at –20°C under inert atmosphere (argon) to prevent decomposition. Mutagenicity data for analogous anomeric amides suggest risks comparable to benzyl chloride, requiring stringent waste disposal protocols .

Data Analysis and Experimental Design

Q. How can computational methods enhance the prediction of this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use SwissADME to calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition.

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability in aqueous and membrane environments.

- Metabolite Identification : Employ Xenosite to predict phase I/II metabolites (e.g., O-demethylation or glucuronidation). Validate via LC-MS/MS in hepatic microsomes .

Q. What experimental controls are critical in assessing its antioxidant activity?

- Methodological Answer :

- Positive Controls : Include Trolox or ascorbic acid in DPPH/ABTS radical scavenging assays.

- Negative Controls : Use solvent-only (DMSO) and heat-inactivated samples to rule out non-enzymatic effects.

- Dose-Response Validation : Ensure linearity in absorbance vs. concentration curves (R² > 0.98). For cellular assays, measure ROS levels (DCFH-DA probe) with N-acetylcysteine as a comparator .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.